N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide
Description
The compound N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methyl}-2-(Methylsulfanyl)Benzamide features a benzodioxole moiety linked to a 1,2-oxazole core, which is further substituted with a methylsulfanyl-benzamide group.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)19(22)20-10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUYZNCVPDPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary targets of F2493-1900 are enzymes known as cyclooxygenases (COX). COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Specifically, COX1 and COX2 are the two major isoforms of COX membrane-bound enzymes. COX1 maintains essential functions in the cardiovascular and gastrointestinal systems, while COX2 is associated with inflammation and pain responses.
Mode of Action:
F2493-1900 interacts with COX enzymes, inhibiting their activity. By doing so, it disrupts the conversion of arachidonic acid into prostaglandin H2, which is a precursor for other prostaglandins. The inhibition of COX1 and COX2 leads to reduced inflammation, pain relief, and altered physiological responses. Notably, F2493-1900 exhibits selectivity for both COX1 and COX2, making it a promising candidate for therapeutic applications.
Result of Action:
The molecular and cellular effects of F2493-1900’s action include:
Action Environment:
Environmental factors, such as pH, temperature, and tissue-specific conditions, can impact F2493-1900’s efficacy and stability. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole-Oxazole Hybrids
Compound V003-0902
- Structure : N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-Chloro-N-{[5-(2-Methoxyphenyl)-1,2-Oxazol-3-yl]Methyl}Benzamide
- Molecular Formula : C₂₆H₂₁ClN₂O₅
- Molecular Weight : 476.92 g/mol
- Key Features : Incorporates a 4-chlorobenzamide and 2-methoxyphenyl-oxazole. The chlorine substituent may enhance lipophilicity and binding to hydrophobic pockets in biological targets.
- Relevance : Demonstrates how halogenation and methoxy groups influence pharmacokinetics compared to the methylsulfanyl group in the target compound .
Compound V028-9604
- Structure : N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-{[5-(2,4-Dimethylphenyl)-1,2-Oxazol-3-yl]Methyl}Cyclopentanecarboxamide
- Molecular Formula : C₂₆H₂₈N₂O₄
- Molecular Weight : 432.52 g/mol
- Key Features : Replaces benzamide with cyclopentanecarboxamide and introduces dimethylphenyl on the oxazole. This modification reduces steric hindrance and alters metabolic stability .
Analogues with Methylsulfanyl or Thioether Functionalities
N-{3-(Methylsulfanyl)-1-[5-(Phenylamino)-1,3,4-Thiadiazole-2-yl]Propyl}Benzamide [12]
- Molecular Formula: Not explicitly provided, but likely contains a thiadiazole core.
- Activity : Exhibits potent inhibition of Influenza A H3N2 (EC₅₀ = 31.4 μM).
- Comparison : The methylsulfanyl group in this compound and the target molecule may enhance interactions with cysteine residues in viral proteases or host receptors .
Alda-1 (N-(1,3-Benzodioxol-5-ylMethyl)-2,6-Dichlorobenzamide)
- Structure : Benzodioxole linked to dichlorobenzamide.
- Activity : Modulates aldehyde dehydrogenase (ALDH) activity, relevant in oxidative stress pathways.
- Comparison : The absence of an oxazole ring and presence of dichloro groups in Alda-1 highlight divergent biological targets compared to the target compound .
Benzamide Derivatives with Heterocyclic Substitutions
Compound 10 (Ranbp2 Inhibitor)
- Structure : N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Butanamido]Benzamide
- Key Features: Combines benzodioxole with isoindole-dione, a motif known for kinase inhibition.
- Comparison : The isoindole-dione moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the methylsulfanyl group’s flexibility .
Data Tables for Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Methylsulfanyl | Target Compound | Enhances sulfur-mediated binding; modulates redox activity |
| Chloro | V003-0902 | Increases lipophilicity; potential toxicity concerns |
| Methoxy | V003-0949 | Improves solubility; may reduce metabolic stability |
| Cyclopentane | V028-9604 | Reduces steric hindrance; alters conformational flexibility |
Research Findings and Implications
- Antiviral Potential: Methylsulfanyl-containing compounds like the target molecule and the thiadiazole derivative from show promise in targeting viral proteases or polymerases .
- Enzyme Modulation : Benzodioxole-oxazole hybrids may interact with cytochrome P450 or ALDH enzymes, as seen in Alda-1 .
- Synthetic Challenges : The oxazole ring’s stability under physiological conditions requires evaluation, particularly compared to more robust heterocycles like triazoles or thiadiazoles .
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